N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[4-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-12-6-13(2)20(14(3)7-12)24-19(26)9-16-10-30-22(23-16)25-21(27)15-4-5-17-18(8-15)29-11-28-17/h4-8,10H,9,11H2,1-3H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNKVJZRKNJBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its biological significance.
Chemical Structure
The compound features a complex structure that includes a thiazole ring, a benzo[d][1,3]dioxole moiety, and an amide functional group. Its structural formula can be represented as:
The primary biological activity of this compound is linked to its ability to interact with specific enzymes and receptors in biological systems. The following mechanisms have been identified:
- Inhibition of Cyclooxygenases (COX-1 and COX-2) : The compound has been shown to inhibit the enzymatic activity of COX enzymes, which play a crucial role in the arachidonic acid pathway leading to prostaglandin synthesis. This inhibition can result in anti-inflammatory effects and pain relief .
- Modulation of Cell Signaling Pathways : It influences various signaling pathways that are critical for cell survival and proliferation. This modulation can lead to altered gene expression profiles in treated cells, impacting processes such as apoptosis and cell cycle regulation.
The biochemical properties of N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 364.44 g/mol |
| Solubility | Soluble in DMSO |
| Log P | 2.5 (indicating moderate lipophilicity) |
| pKa | 7.4 (indicating weak acidity) |
These properties suggest that the compound may have favorable pharmacokinetic characteristics for drug development.
Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide resulted in significant reductions in inflammatory markers. The observed effects included decreased levels of prostaglandins and cytokines associated with inflammation.
Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Toxicological Assessment
Toxicological evaluations indicated that while the compound shows promise for therapeutic applications, high doses can lead to hepatotoxicity. Histopathological examinations revealed liver damage in animal models at elevated dosages, necessitating careful dosage consideration in therapeutic contexts .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole Carboxamide Moieties
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
- Structure: Retains the benzodioxole carboxamide but substitutes the thiazole-mesitylamino group with a 3,4-dimethoxyphenyl ring.
- Properties :
D14–D20 Series (Penta-2,4-dienamide Derivatives)
- Structure: Replace the thiazole ring with a penta-2,4-dienamide chain linked to benzodioxole (e.g., D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide).
- Properties :
Table 1: Physical Properties of Benzodioxole Derivatives
| Compound | Core Structure | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | Thiazole | Mesitylaminoethyl, benzodioxole | N/A | N/A |
| HSD-2 | Benzodioxole | 3,4-Dimethoxyphenyl | 75 | 175–177 |
| D14 | Penta-2,4-dienamide | 4-(Methylthio)phenyl | 13.7 | 208.9–211.3 |
| D15 | Penta-2,4-dienamide | 3-(Benzyloxy)phenyl | 21.7 | 191.0–192.0 |
Thiazole-Based Analogues
4-Methyl-2-Phenylthiazole-5-Carbohydrazide Derivatives
- Structure : Thiazole core with phenyl and methyl groups, coupled to hydrazide functionalities.
- Activity : Demonstrated anticancer activity (e.g., compound 7b: IC50 = 1.61 μg/mL against HepG-2 cells) . The target compound’s mesityl group may enhance binding affinity but reduce solubility compared to phenyl substituents.
Triphenylamine-Benzothiazole Derivatives
- Structure : Benzothiazole linked to triphenylamine (e.g., compound 1: N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine).
- Properties : Exhibited solvent-dependent fluorescence switching (LE and TICT states) . The target compound’s benzodioxole group may alter electronic properties, favoring bioactivity over photophysical behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
